molecular formula C6H8OS B144495 2-Thiopheneethanol CAS No. 5402-55-1

2-Thiopheneethanol

Cat. No. B144495
CAS RN: 5402-55-1
M. Wt: 128.19 g/mol
InChI Key: VMJOFTHFJMLIKL-UHFFFAOYSA-N
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Description

2-Thiopheneethanol is a compound that is structurally related to thiophene, a sulfur-containing heterocycle. The compound is characterized by the presence of an ethanol group attached to the thiophene ring. While the provided papers do not directly discuss 2-Thiopheneethanol, they do provide insights into the chemistry of thiophene derivatives, which can be extrapolated to understand the properties and reactivity of 2-Thiopheneethanol.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various chemical reactions. For example, the synthesis of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene involves a five-step process starting from di-2-thenoylmethane . Similarly, the synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene is achieved by reacting 2,3,4,5-tetrabromothiophene with chlorodimethylsilane . These methods suggest that the synthesis of 2-Thiopheneethanol would likely involve a multi-step process, potentially starting with a halogenated thiophene and introducing the ethanol group through subsequent reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives significantly influences their electronic properties. For instance, the introduction of iodine atoms in the 2,6-diiododithieno[3,2-b:2',3'-d]thiophene molecule alters its electronic properties compared to its parent molecule . Similarly, the addition of dimethylsilyl groups to the thiophene ring in 2,3,4,5-tetrakis(dimethylsilyl)thiophene affects its structure and electronic properties . These findings suggest that the molecular structure of 2-Thiopheneethanol, particularly the position and nature of the substituents, would play a crucial role in determining its electronic and chemical behavior.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. The paper on 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene discusses its reactivity in cycloaddition reactions, yielding different adducts . The reactivity of 2-Thiopheneethanol would likely be influenced by both the thiophene ring and the ethanol group, allowing for a range of possible chemical transformations, such as electrophilic aromatic substitution or nucleophilic addition reactions at the ethanol moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are diverse and can be tuned by modifying their structure. For example, the electrochromic properties of copolymers based on 2-(anthracen-9-yl)thiophene can be adjusted by changing the comonomer and polymerization solvent . The introduction of various terminal groups to thiophene/phenylene co-oligomers affects their solubility and optoelectronic properties . These insights imply that 2-Thiopheneethanol's properties would be influenced by its functional groups, potentially leading to applications in materials science or as an intermediate in organic synthesis.

Scientific Research Applications

  • Electronic and Optoelectronic Applications

    • Thiophene-based materials, including 2-Thiopheneethanol, have been extensively studied for their use in electronic and optoelectronic devices. They are known for their semiconductor and fluorescent properties, making them suitable for the fabrication of these devices (Barbarella, Melucci, & Sotgiu, 2005).
  • Thermochemical Properties

    • Research has focused on the thermochemical study of thiophene-based compounds, including their relative stabilities and enthalpies of formation. These properties are critical in applications like biodiagnostics, drug design, and conductive polymers (Roux et al., 2007).
  • Organic Semiconductors

    • Thiophene-based organic semiconductors are of significant interest due to their potential applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light emitting diodes (OLEDs). The molecular and electronic structure of these materials greatly influences their charge carrier transport (Turkoglu, Cinar, & Ozturk, 2017).
  • Electrochromic Applications

    • 2-Thiopheneethanol is utilized in the electrochemical synthesis and characterization of conducting copolymers, which are suitable for electrochromic displays. These copolymers exhibit reversible color variation and potential for use in electrochromic devices (Alves et al., 2010).
  • Functionalization of Conjugated Polymers

    • The derivatization of thiophene rings in poly(thiophene)s allows for the control of their processability, molecular organization, and electronic and optical properties. This functionalization is crucial for their application in electronic devices like FETs, chemosensors, and LEDs (Li et al., 2001).
  • Lithium Ion Batteries

    • Thiophene derivatives are investigated as functional additives to improve the cycling performance of high-voltage LiCoO2 in lithium ion batteries. They contribute to the formation of protective polymer films on the cathode surface, enhancing battery efficiency (Xia, Xia, & Liu, 2015).
  • Organic Solar Cells

    • Thiophene is integral in organic photovoltaics due to its charge transport properties. Research on fluorinated oligothiophenes demonstrates their use in enhancing the efficiency of organic solar cells (Xu et al., 2020).
  • Fuel Desulfurization

    • The reactivity of thiophene in oxidation reactions is studied for its application in the oxidative deep desulfurization of gasoline. Understanding the kinetics and mechanism of thiophene oxidation is crucial for this process (Kong, Li, & Wang, 2004).
  • Thiophene-Based Materials in Medicinal Chemistry

    • Thiophene and its derivatives, including 2-Thiopheneethanol, have wide-ranging therapeutic properties with diverse applications in medicinal chemistry, exhibiting anti-inflammatory, anti-psychotic, and anti-cancer activities (Shah & Verma, 2018).

Mechanism of Action

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Future Directions

2-Thiopheneethanol is a key intermediate for preparing the antithrombotic reagent clopidogrel . It is also the prerequisite medicine of multiple anti-inflammatory drugs . With the continual development of derived products, the demand for 2-Thiopheneethanol is also improving constantly .

properties

IUPAC Name

2-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJOFTHFJMLIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063840
Record name 2-Thiopheneethanol
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Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiopheneethanol

CAS RN

5402-55-1
Record name 2-Thiopheneethanol
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Record name 2-Thiopheneethanol
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Record name 2-Thiopheneethanol
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Record name 2-Thiopheneethanol
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Record name 2-Thiopheneethanol
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Record name Thiophen-2-ethanol
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Record name 2-Thiopheneethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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